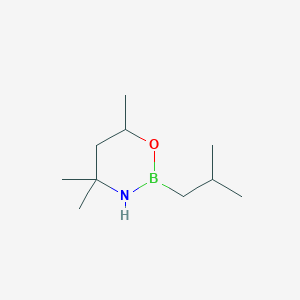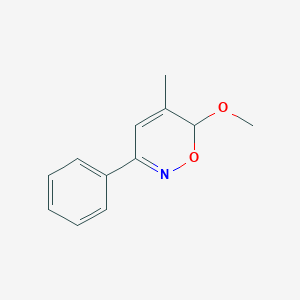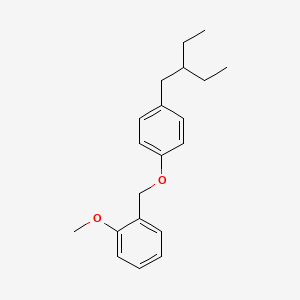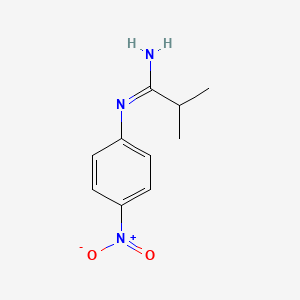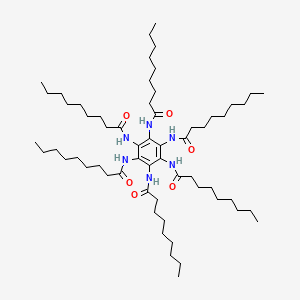![molecular formula C9H16O4 B14297462 5-[(tert-Butylperoxy)methyl]oxolan-2-one CAS No. 113828-49-2](/img/structure/B14297462.png)
5-[(tert-Butylperoxy)methyl]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-Butylperoxy)methyl]oxolan-2-one typically involves the reaction of oxolan-2-one with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Oxolan-2-one and tert-butyl hydroperoxide.
Catalyst: Commonly used catalysts include transition metal complexes or organic peroxides.
Reaction Conditions: Moderate temperatures (50-70°C) and solvents like dichloromethane or toluene.
Purification: The product is typically purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process. Additionally, large-scale purification methods such as distillation or crystallization may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(tert-Butylperoxy)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The tert-butylperoxy group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: Reduction of the peroxy group can yield alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylperoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
5-[(tert-Butylperoxy)methyl]oxolan-2-one has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis for introducing tert-butylperoxy groups into molecules.
Polymer Chemistry: The compound can be used in the synthesis of polymers with specific properties, such as increased thermal stability.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for bioactive compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-[(tert-Butylperoxy)methyl]oxolan-2-one involves the generation of reactive oxygen species (ROS) from the tert-butylperoxy group. These ROS can initiate various chemical reactions, including oxidation and radical-mediated processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Butyrolactone (Oxolan-2-one): The parent compound without the tert-butylperoxy group.
tert-Butyl Hydroperoxide: A common oxidizing agent with a similar tert-butylperoxy group.
tert-Butyl Peroxide: Another peroxide compound with similar reactivity.
Uniqueness
5-[(tert-Butylperoxy)methyl]oxolan-2-one is unique due to the presence of both the oxolan-2-one ring and the tert-butylperoxy group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and industrial chemistry.
Propiedades
Número CAS |
113828-49-2 |
|---|---|
Fórmula molecular |
C9H16O4 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
5-(tert-butylperoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-11-6-7-4-5-8(10)12-7/h7H,4-6H2,1-3H3 |
Clave InChI |
ZEAAAZSWYRVZRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOCC1CCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


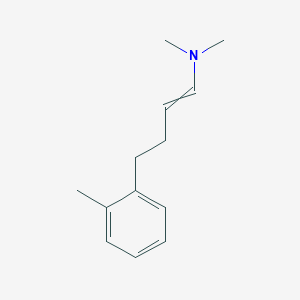
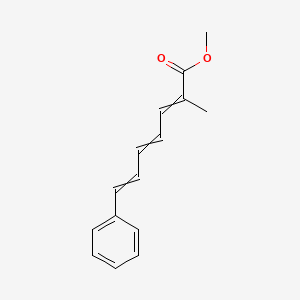
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
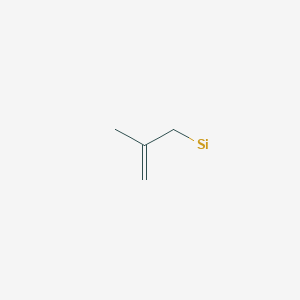
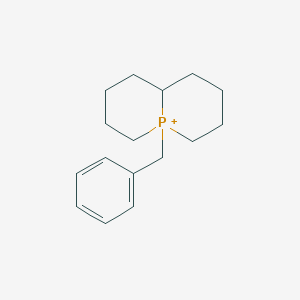
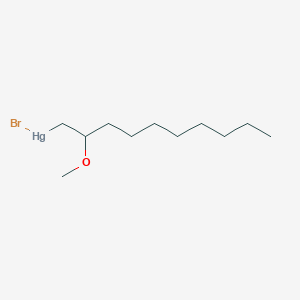
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
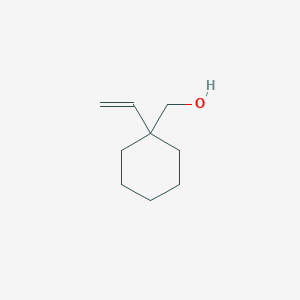
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)
